4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol
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Overview
Description
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role as an intermediate in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol typically involves the condensation of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable amine and a reducing agent to form the desired product . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Another thiophene derivative with similar applications in medicinal chemistry.
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Uniqueness
4-Amino-3-methyl-2-(thiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a thiophene ring makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H15NOS |
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Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-amino-3-methyl-2-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7(6-10)9(2,11)8-4-3-5-12-8/h3-5,7,11H,6,10H2,1-2H3 |
InChI Key |
JUYRVPCHVJAIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1=CC=CS1)O |
Origin of Product |
United States |
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